linolenic acid ethoxylated monoester, phosphated
linolenic acid ethoxylated monoester, phosphated
elongs to the class of organic compounds known as flavones. These are flavonoids with a structure based on the backbone of 2-phenylchromen-4-one (2-phenyl-1-benzopyran-4-one). Thus, is considered to be a flavonoid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. Outside of the human body, can be found in alfalfa, broad bean, and fenugreek. This makes a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
104666-14-0
VCID:
VC0009037
InChI:
InChI=1S/C15H10O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-7,16-17,19H
SMILES:
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)O)O
Molecular Formula:
C15H10O5
Molecular Weight:
270.24 g/mol
linolenic acid ethoxylated monoester, phosphated
CAS No.: 104666-14-0
Main Products
VCID: VC0009037
Molecular Formula: C15H10O5
Molecular Weight: 270.24 g/mol
CAS No. | 104666-14-0 |
---|---|
Product Name | linolenic acid ethoxylated monoester, phosphated |
Molecular Formula | C15H10O5 |
Molecular Weight | 270.24 g/mol |
IUPAC Name | 2-(3,4-dihydroxyphenyl)-7-hydroxychromen-4-one |
Standard InChI | InChI=1S/C15H10O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-7,16-17,19H |
Standard InChIKey | PVFGJHYLIHMCQD-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)O)O |
Canonical SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)O)O |
Description | elongs to the class of organic compounds known as flavones. These are flavonoids with a structure based on the backbone of 2-phenylchromen-4-one (2-phenyl-1-benzopyran-4-one). Thus, is considered to be a flavonoid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. Outside of the human body, can be found in alfalfa, broad bean, and fenugreek. This makes a potential biomarker for the consumption of these food products. |
Synonyms | linolenic acid ethoxylated monoester, phosphated |
PubChem Compound | 5322065 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume